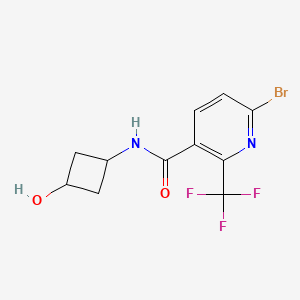
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. This compound is also known as BCTC and has been found to have a variety of interesting properties that make it a promising candidate for further research.
作用机制
The mechanism of action of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the transmission of pain signals. By blocking the activity of TRPV1, 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can reduce pain and inflammation.
生化和生理效应
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response. In addition, it has been found to reduce the activity of TRPV1, which is involved in the transmission of pain signals.
实验室实验的优点和局限性
One of the main advantages of using 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potent analgesic and anti-inflammatory properties. It is also relatively easy to synthesize and has a high degree of purity. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood. In addition, further research is needed to determine its long-term safety and efficacy.
未来方向
There are several future directions for research on 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide. One potential direction is to investigate its potential as a treatment for neuropathic pain. Another potential direction is to investigate its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine its long-term safety and efficacy.
合成方法
The synthesis of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 2-chloro-3-cyanopyridine with cyclobutanone to form 2-cyclobutyl-3-cyanopyridine. The second step involves the bromination of 2-cyclobutyl-3-cyanopyridine to form 6-bromo-2-cyclobutyl-3-cyanopyridine. The final step involves the reaction of 6-bromo-2-cyclobutyl-3-cyanopyridine with trifluoromethylamine and hydroxylamine to form 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide.
科学研究应用
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been found to have potent analgesic and anti-inflammatory properties. It has also been found to be a promising candidate for the treatment of neuropathic pain.
属性
IUPAC Name |
6-bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O2/c12-8-2-1-7(9(17-8)11(13,14)15)10(19)16-5-3-6(18)4-5/h1-2,5-6,18H,3-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMOOKQWKYDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)C2=C(N=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

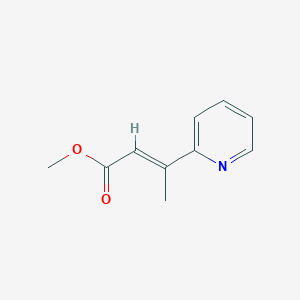
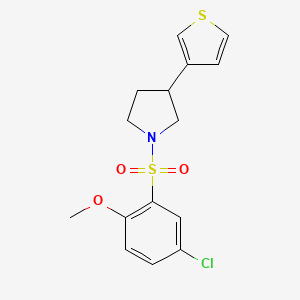
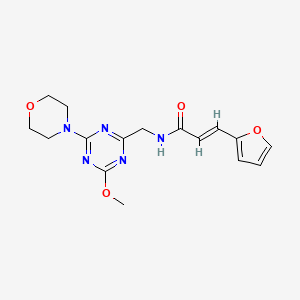
![2-(benzo[d]isoxazol-3-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2683093.png)
![4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2683094.png)
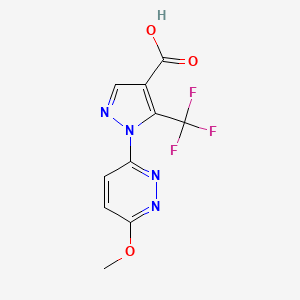
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
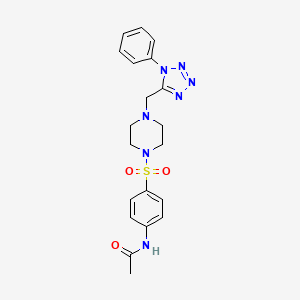
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683098.png)
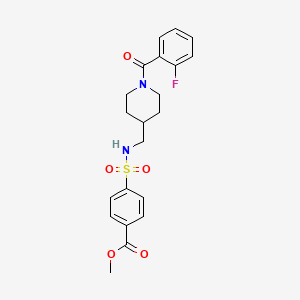
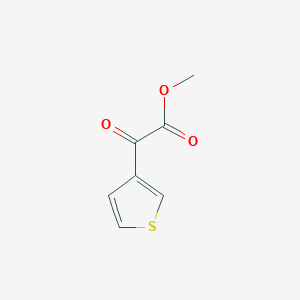
![N-[4-[2-(Hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2683101.png)
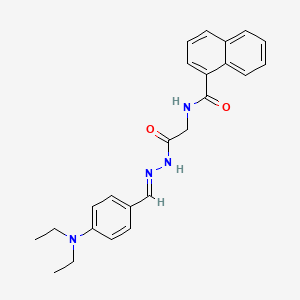
![4-(4-chlorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2683103.png)